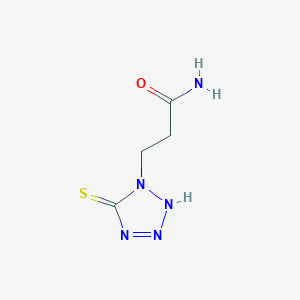
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide is a chemical compound known for its unique structure and potential applications in various fields. It contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
The synthesis of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a propanamide derivative with a tetrazole precursor in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The sulfur atom in the sulfanylidene group can form bonds with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
3-(5-thioxo-4,5-dihydro-tetrazol-1-yl)-propionamide can be compared with other similar compounds, such as:
3-(5-Sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)butanamide: This compound has a similar tetrazole ring but with a different alkyl chain length.
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound contains a phenyl group instead of a propanamide group.
N-(4-(5-Thioxo-2,5-dihydro-1H-tetrazol-1-yl)phenyl)hexadecanamide: This compound has a longer alkyl chain and a phenyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
61197-35-1 |
|---|---|
Molekularformel |
C4H7N5OS |
Molekulargewicht |
173.20 g/mol |
IUPAC-Name |
3-(5-sulfanylidene-2H-tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C4H7N5OS/c5-3(10)1-2-9-4(11)6-7-8-9/h1-2H2,(H2,5,10)(H,6,8,11) |
InChI-Schlüssel |
XSHRIGOGVGDZIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN1C(=S)N=NN1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


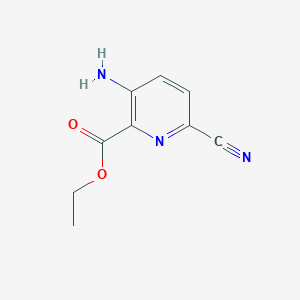
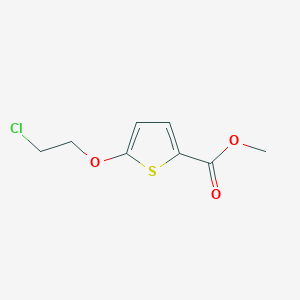
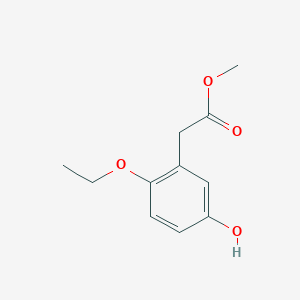
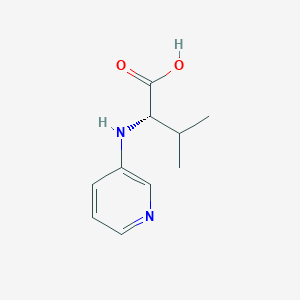
![2-{4-[(Butan-2-yl)oxy]phenoxy}ethan-1-amine](/img/structure/B8677947.png)
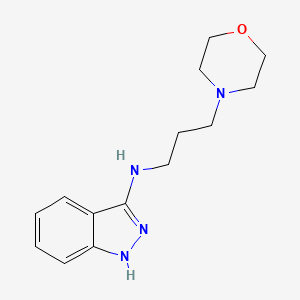
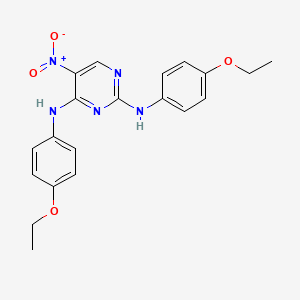
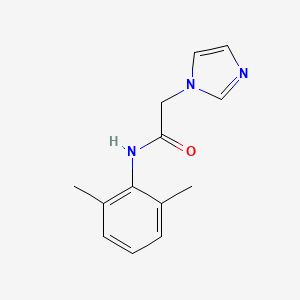
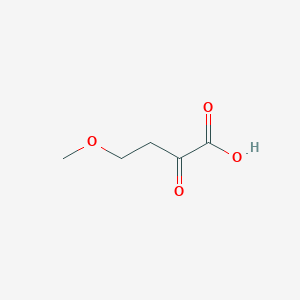
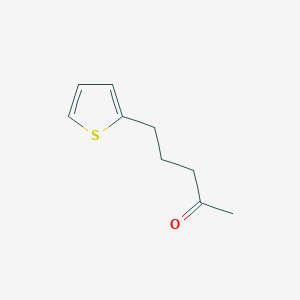
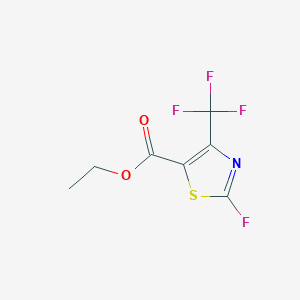
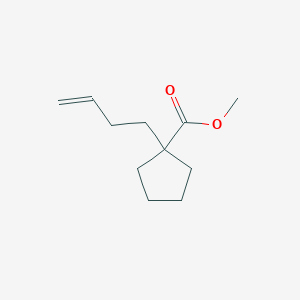

![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)
